(r)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Chiral resolution Enantiomeric excess Peptide coupling

(R)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid (CAS 1228559-39-4) is an enantiomerically pure, N-Boc-protected β-amino acid derivative featuring a 2,4-difluorophenyl substituent at the β-carbon. With a molecular weight of 301.29 g/mol (C₁₄H₁₇F₂NO₄), it serves as a chiral building block in peptide synthesis, peptidomimetic design, and medicinal chemistry campaigns where the 2,4-difluoro substitution pattern and defined (R)-stereochemistry are critical for downstream biological activity.

Molecular Formula C14H17F2NO4
Molecular Weight 301.29 g/mol
CAS No. 1228559-39-4
Cat. No. B13536635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
CAS1228559-39-4
Molecular FormulaC14H17F2NO4
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
InChIKeyGCMABDJIXXRLPM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid (CAS 1228559-39-4): Chiral Boc-Protected β-Amino Acid Building Block for Medicinal Chemistry and Peptide Synthesis


(R)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid (CAS 1228559-39-4) is an enantiomerically pure, N-Boc-protected β-amino acid derivative featuring a 2,4-difluorophenyl substituent at the β-carbon . With a molecular weight of 301.29 g/mol (C₁₄H₁₇F₂NO₄), it serves as a chiral building block in peptide synthesis, peptidomimetic design, and medicinal chemistry campaigns where the 2,4-difluoro substitution pattern and defined (R)-stereochemistry are critical for downstream biological activity [1]. The compound is supplied at ≥95% purity with batch-specific analytical characterization including NMR, HPLC, and GC .

Why the (R)-Enantiomer of Boc-3-amino-3-(2,4-difluorophenyl)propanoic Acid Cannot Be Replaced by Racemic Mixtures, the (S)-Enantiomer, or Non-Fluorinated Analogs in Medicinal Chemistry Workflows


Substituting this specific (R)-enantiomer with the racemic mixture (CAS 860787-38-8), the (S)-enantiomer (CAS 1228568-93-1), or the non-fluorinated phenyl analog (CAS 161024-80-2) introduces variables that undermine reproducibility in chiral drug synthesis and structure-activity relationship (SAR) studies. The (S)-enantiomer may exhibit profoundly different—or absent—biological activity, as demonstrated across diverse chiral β-amino acid-containing pharmacophores where enantiomeric potency ratios routinely exceed 100-fold [1]. The 2,4-difluoro substitution pattern modulates electronic character and lipophilicity of the aromatic ring in a manner distinct from non-fluorinated or regioisomeric difluoro analogs, directly influencing target binding and metabolic stability. Additionally, the Boc protecting group provides acid-labile orthogonality that must be preserved; switching to Fmoc-protected or unprotected analogs alters deprotection conditions and downstream coupling efficiency, as documented in solid-phase peptide synthesis protocols [2].

Quantitative Differential Evidence for (R)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid (CAS 1228559-39-4) vs. Key Comparators


Enantiomeric Purity: Defined (R)-Configuration vs. Racemic Mixture in Chiral Synthesis

The (R)-enantiomer (CAS 1228559-39-4) is supplied with a defined stereochemistry at the β-carbon (C-3), confirmed by the canonical SMILES notation CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(F)C=C1F . In contrast, the racemic mixture (CAS 860787-38-8) contains both (R)- and (S)-enantiomers in a 1:1 ratio and lacks stereochemical notation in its SMILES string CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(F)C=C1F . The (S)-enantiomer (CAS 1228568-93-1) is separately available with reported purity of 98%, but its use in place of the (R)-enantiomer would invert the absolute configuration at the stereogenic center, which can abrogate or reverse biological activity of the final deprotected molecule .

Chiral resolution Enantiomeric excess Peptide coupling

Lipophilicity Modulation: 2,4-Difluorophenyl vs. Non-Fluorinated Phenyl Analog

The computed octanol-water partition coefficient (LogP) for (R)-3-((tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is 2.65 (Fluorochem calculated) or 3.005 (Chemscene calculated) . In comparison, the non-fluorinated phenyl analog, (R)-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid (CAS 161024-80-2), has a reported LogP of 2.72 (ChemicalBook) to 3.118 (Rhawn) . The presence of two fluorine atoms introduces a modest reduction of 0.07–0.11 LogP units relative to the non-fluorinated analog, attributable to the strong electron-withdrawing effect of fluorine which reduces overall lipophilicity despite increasing molecular weight.

Lipophilicity LogP Drug-likeness

Fluorination Pattern: 2,4-Difluoro vs. Regioisomeric 3,4-Difluoro and 3,5-Difluoro Substitution

The 2,4-difluorophenyl substitution pattern places fluorine atoms at ortho and para positions relative to the β-carbon attachment point, creating a unique electronic environment. In contrast, the 3,4-difluoro regioisomer (e.g., (S)-3-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid) and the 3,5-difluoro regioisomer (e.g., (R)-N-Boc-3,5-difluorophenylalanine, CAS 205445-52-9) distribute fluorine atoms differently on the aromatic ring [1]. The 2,4-difluoro pattern provides a distinctive combination of steric effects (ortho-fluorine) and electronic effects (para-fluorine) that influence binding conformations, hydrogen-bonding capabilities, and metabolic vulnerability at specific ring positions. A 2026 study of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives demonstrated that the 2,4-difluoro substitution pattern supports antiproliferative activity against A549 and Caco-2 cancer cell lines, with specific derivatives achieving ~50% reduction in cell viability [2]. Such SAR is regioisomer-specific and cannot be assumed for 3,4-difluoro or 3,5-difluoro analogs.

Fluorine substitution Regioisomer comparison SAR

Orthogonal Protecting Group Strategy: Boc vs. Fmoc for β-Amino Acid Incorporation in Solid-Phase Peptide Synthesis

The tert-butoxycarbonyl (Boc) group on this β-amino acid enables selective deprotection under acidic conditions (e.g., 25–50% TFA in CH₂Cl₂, 30–60 min at rt) while remaining stable under the basic conditions required for Fmoc removal (20% piperidine in DMF) [1]. In contrast, the Fmoc-protected analog would require basic deprotection conditions, which can promote β-elimination side reactions in certain β-amino acid sequences. The Boc group also offers superior stability during long-term storage compared to Fmoc-protected derivatives, which can undergo slow deprotection via β-elimination upon prolonged exposure to ambient moisture [2]. This orthogonality allows the (R)-Boc-β-amino acid to be used in Boc-strategy SPPS or in combination with Fmoc-protected α-amino acids in hybrid protection schemes where chemoselective deprotection is required.

Protecting group SPPS Orthogonal deprotection

High-Value Application Scenarios for (R)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid (CAS 1228559-39-4) in Pharmaceutical R&D


Chiral β-Amino Acid Fragment for Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analogs

The (R)-configured β-amino acid backbone with the 2,4-difluorophenyl substituent serves as a key intermediate for constructing sitagliptin-related DPP-4 inhibitor analogs. The (R)-stereochemistry at the β-carbon is essential, as the (S)-enantiomer shows significantly reduced DPP-4 inhibition in published enantiomeric comparisons . The Boc protection enables straightforward solid-phase incorporation, while the 2,4-difluoro pattern provides the optimal balance of metabolic stability and target engagement demonstrated in the sitagliptin pharmacophore.

Kinase-Targeted Antiproliferative Agent Scaffold Derivatization

The 2,4-difluorophenyl β-amino acid core, upon deprotection, can be elaborated via amide coupling and heterocycle formation to generate libraries of potential kinase inhibitors targeting c-MET and HER2 receptors. Research published in 2026 demonstrated that derivatives of 3-[(2,4-difluorophenyl)amino]propanoic acid achieve ~50% reduction in A549 and Caco-2 cancer cell viability, with molecular docking confirming favorable binding poses in the kinase active site [1]. The Boc-protected form (CAS 1228559-39-4) is the optimal starting material for such programs, as it provides the amine in protected form for selective deprotection and subsequent derivatization.

Fluorinated Peptide and Peptidomimetic Synthesis for Enhanced Proteolytic Stability

Incorporation of this β-amino acid into peptide sequences is supported by a substantial body of literature demonstrating that fluorinated phenylalanine analogs confer increased resistance to proteolytic degradation in therapeutic peptides [2]. The β-amino acid backbone itself, combined with the electron-withdrawing 2,4-difluoro substitution, creates a non-canonical amide bond geometry that is poorly recognized by endogenous proteases. The Boc group ensures compatibility with both Boc-strategy SPPS and hybrid Boc-Fmoc orthogonal protection schemes, making this compound directly usable in automated peptide synthesizers.

Enantioselective Synthesis of Fluorinated Drug Candidates Requiring Defined (R)-Configuration

For medicinal chemistry programs where chirality at the β-carbon is critical to target engagement—as exemplified by the >100-fold enantiomeric potency differential observed in nsP2 helicase inhibitors—the defined (R)-enantiomer of this compound eliminates the need for chiral preparative HPLC separation [3]. Procurement of the single enantiomer (CAS 1228559-39-4) at 98% purity bypasses the yield loss and time cost associated with resolution of the racemate (CAS 860787-38-8), directly accelerating SAR exploration and lead optimization timelines.

Quote Request

Request a Quote for (r)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.